![molecular formula C13H20N4O3S2 B5678324 1-[2-(MORPHOLIN-4-YL)ETHYL]-3-(4-SULFAMOYLPHENYL)THIOUREA](/img/structure/B5678324.png)
1-[2-(MORPHOLIN-4-YL)ETHYL]-3-(4-SULFAMOYLPHENYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(MORPHOLIN-4-YL)ETHYL]-3-(4-SULFAMOYLPHENYL)THIOUREA is a chemical compound with a complex structure that includes a morpholine ring, a sulfamoyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(MORPHOLIN-4-YL)ETHYL]-3-(4-SULFAMOYLPHENYL)THIOUREA typically involves the reaction of 4-sulfamoylphenyl isothiocyanate with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-(MORPHOLIN-4-YL)ETHYL]-3-(4-SULFAMOYLPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group in the sulfamoyl moiety can be reduced to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-[2-(MORPHOLIN-4-YL)ETHYL]-3-(4-SULFAMOYLPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(MORPHOLIN-4-YL)ETHYL]-3-(4-SULFAMOYLPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-[2-(morpholin-4-yl)ethyl]thiourea: Shares a similar thiourea and morpholine structure but lacks the sulfamoyl group.
4-(2-morpholin-4-ylethyl)phenylthiourea: Contains a morpholine ring and thiourea moiety but differs in the position of the substituents.
Uniqueness
1-[2-(MORPHOLIN-4-YL)ETHYL]-3-(4-SULFAMOYLPHENYL)THIOUREA is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S2/c14-22(18,19)12-3-1-11(2-4-12)16-13(21)15-5-6-17-7-9-20-10-8-17/h1-4H,5-10H2,(H2,14,18,19)(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLZYOSAFQVOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-2-({[(2-methyltetrahydrofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5678242.png)
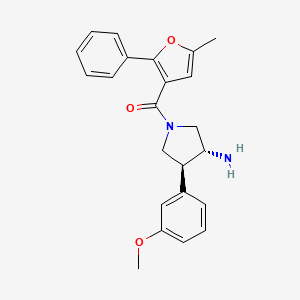
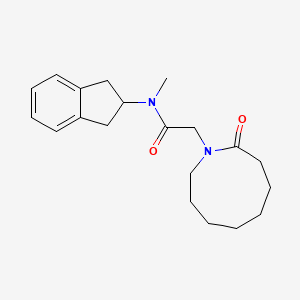
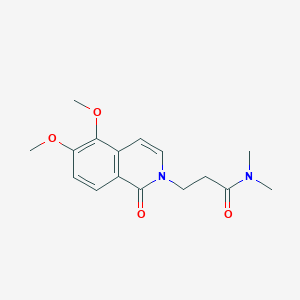
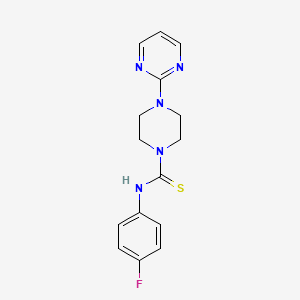
![5-[(1-adamantylthio)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5678272.png)
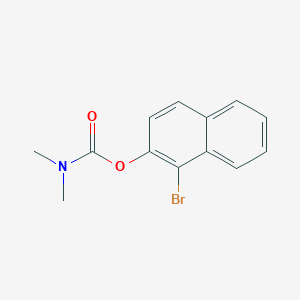
![2-{[(1,3-benzodioxol-5-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5678290.png)
![rel-(3aR,6aR)-2-benzyl-N-[3-(2-fluorophenyl)propyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5678306.png)
![ethyl 4-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5678311.png)
![3-[2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-4-[(2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B5678317.png)
![8-methoxy-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-3-chromanecarboxamide](/img/structure/B5678326.png)
![5,6-dimethyl-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5678343.png)
![3-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5678348.png)
